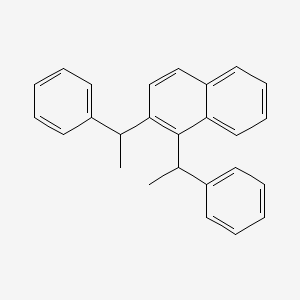
Ethyl(methyl)lead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(methyl)lead is an organolead compound that contains both ethyl and methyl groups attached to a lead atom. Organolead compounds have been historically significant due to their use in various industrial applications, particularly as additives in gasoline to improve engine performance. the toxicity and environmental impact of lead compounds have led to a decline in their use.
Vorbereitungsmethoden
Ethyl(methyl)lead can be synthesized through the reaction of chloroethane and chloromethane with a sodium-lead alloy. The reaction proceeds as follows: [ \text{NaPb} + \text{CH}_3\text{Cl} + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{Pb(CH}_3\text{)(C}_2\text{H}_5\text{)} + \text{NaCl} ] The product is typically recovered by steam distillation, leaving behind a sludge of lead and sodium chloride .
Analyse Chemischer Reaktionen
Ethyl(methyl)lead undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other byproducts.
Decomposition: At high temperatures, such as those found in internal combustion engines, this compound decomposes into lead and ethyl radicals.
Substitution: It can undergo substitution reactions with halogens and other reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It has been used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Research has explored its effects on biological systems, particularly its toxicity and impact on cellular processes.
Medicine: While not commonly used in medicine due to its toxicity, studies have investigated its potential effects on human health.
Wirkmechanismus
The mechanism by which ethyl(methyl)lead exerts its effects involves the generation of reactive oxygen species (ROS) and the disruption of cellular processes. Lead ions can interfere with enzyme activity, particularly those involved in heme synthesis, leading to oxidative stress and cellular damage . The compound can also bind to proteins and other macromolecules, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Ethyl(methyl)lead is similar to other organolead compounds such as tetraethyllead and tetramethyllead. These compounds share similar chemical properties and historical uses as gasoline additives. this compound is unique in its specific combination of ethyl and methyl groups, which can influence its reactivity and toxicity.
Similar compounds include:
Tetraethyllead: Used as a gasoline additive to improve octane rating.
Tetramethyllead: Similar in structure and use to tetraethyllead.
Tetraethylsilane: An organosilicon compound with similar applications in organic synthesis.
This compound’s unique combination of ethyl and methyl groups distinguishes it from these related compounds, potentially affecting its chemical behavior and applications.
Eigenschaften
Molekularformel |
C3H8Pb |
|---|---|
Molekulargewicht |
251 g/mol |
IUPAC-Name |
ethyl(methyl)lead |
InChI |
InChI=1S/C2H5.CH3.Pb/c1-2;;/h1H2,2H3;1H3; |
InChI-Schlüssel |
JJTNLUJVRUPXSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Pb]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


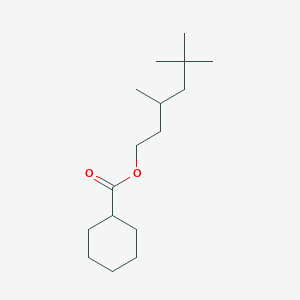
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
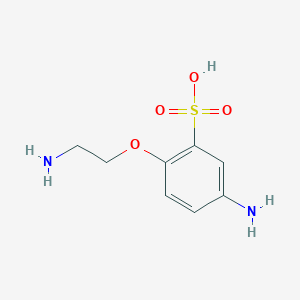
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
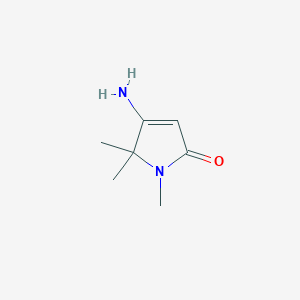
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
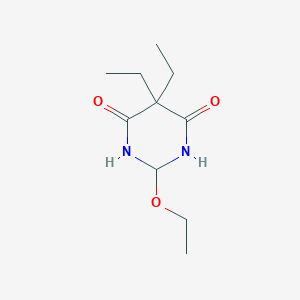
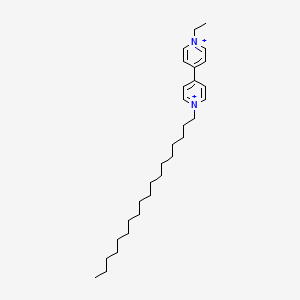

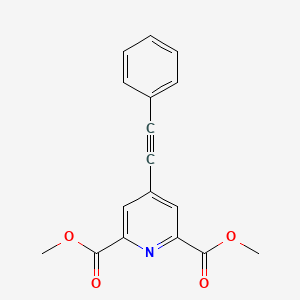

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)

